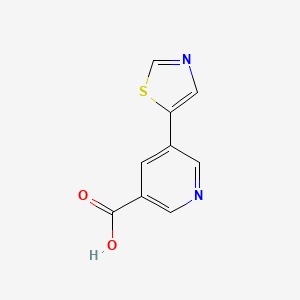
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloid family Isoquinoline alkaloids are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurodegenerative diseases and infections.
Biological Studies: The compound is used in studies investigating the biological activities of isoquinoline derivatives.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as a precursor for various alkaloids.
Mechanism of Action
The mechanism of action of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in neurodegenerative pathways, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features but different functional groups.
Uniqueness
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-2-5-3-12-4-6(13)8(5)9(11)10(7)14/h2,6,12-14H,3-4,11H2,1H3 |
InChI Key |
FUVNRBOZKPCLDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(CNCC2=C1)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
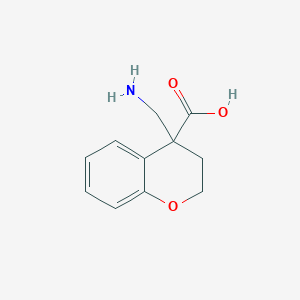
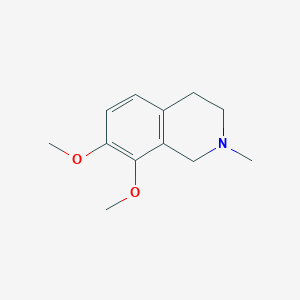
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
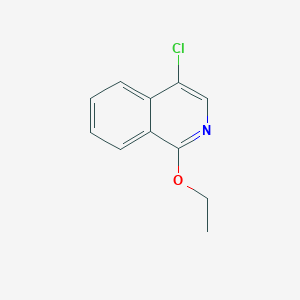


![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
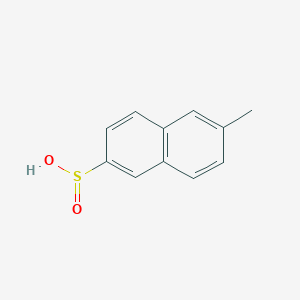
![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)
